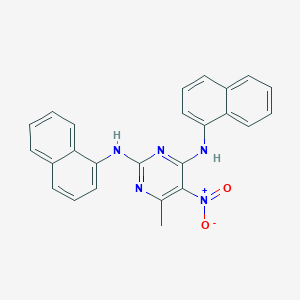![molecular formula C17H21N3O2S B11707141 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、5-[4-(ジエチルアミノ)ベンジリデン]ロダニンとしても知られており、分子式C14H16N2OS2、分子量292.42 g/molの化合物です 。この化合物は、化学、生物学、医学など、さまざまな科学分野での用途で知られています。
準備方法
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの合成には、4-(ジエチルアミノ)ベンズアルデヒドとロダニンの塩基性条件下での縮合反応が含まれます 。この反応は通常、エタノールやメタノールなどの溶媒中で行われ、水酸化ナトリウムや水酸化カリウムなどの塩基を加えて縮合反応を促進します。生成物は、再結晶またはクロマトグラフィーによって精製されます。
化学反応解析
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、以下のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いると、酸化が起こり、対応するスルホキシドまたはスルホンが生成されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いると、還元反応を起こし、カルボニル基がアルコールに還元されます。
置換: この化合物は、求核置換反応を起こすことができ、アミンやチオールなどの求核剤がジエチルアミノ基を置換して、新しい誘導体を生成します.
科学研究への応用
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、いくつかの科学研究に用いられています。
化学: さまざまなヘテロ環化合物の合成における試薬として用いられます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
化学反応の分析
Types of Reactions
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the diazinane core, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害したり活性化したりすることで、さまざまな生物学的効果を引き起こします。 例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん活性を示す場合があります .
類似化合物との比較
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンと類似する化合物には、以下のようなものがあります。
5-(4-ジメチルアミノベンジリデン)ロダニン: この化合物は、ジエチルアミノ基の代わりにジメチルアミノ基を持つ構造が類似しています。
4-チアゾリジンオン誘導体: これらの化合物は、チアゾリジンオンコア構造を共有し、類似の化学的および生物学的特性を示します.
5-[4-(ジエチルアミノ)ベンジリデン]-1,3-ジメチル-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの独自性は、その特定の置換パターンにあり、アナログと比較して異なる化学反応性と生物活性を示します。
特性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H21N3O2S/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 |
InChIキー |
RBJJHQQXGDUIMI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)
![Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11707078.png)
![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)

![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
